molecular formula C16H13FN4O2S B5794738 (2-FLUOROPHENYL)METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE

(2-FLUOROPHENYL)METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE

Cat. No.: B5794738
M. Wt: 344.4 g/mol
InChI Key: WGEVMUZARFXHBI-UHFFFAOYSA-N
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Description

(2-FLUOROPHENYL)METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE is a complex organic compound characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-FLUOROPHENYL)METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrazole ring and the introduction of the fluorophenyl and methylsulfanyl groups. Common reagents used in these reactions include sodium azide, sulfur-containing compounds, and fluorinated aromatic compounds. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-FLUOROPHENYL)METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

(2-FLUOROPHENYL)METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2-FLUOROPHENYL)METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar in structure but lacks the tetrazole and methylsulfanyl groups.

    Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester group.

    Methyl 3-fluorobenzoate: Similar but with the fluorine atom in a different position on the benzene ring.

Uniqueness

(2-FLUOROPHENYL)METHYL 4-[5-(METHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE is unique due to the presence of the tetrazole ring and the methylsulfanyl group, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-fluorophenyl)methyl 4-(5-methylsulfanyltetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-24-16-18-19-20-21(16)13-8-6-11(7-9-13)15(22)23-10-12-4-2-3-5-14(12)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEVMUZARFXHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=NN1C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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